Androst-4-ene-3,6,17-trione

Catalog No.
S568279
CAS No.
2243-06-3
M.F
C19H24O3
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androst-4-ene-3,6,17-trione

CAS Number

2243-06-3

Product Name

Androst-4-ene-3,6,17-trione

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H24O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14H,3-8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1

InChI Key

PJMNEPMSGCRSRC-IEVKOWOJSA-N

SMILES

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C

Synonyms

4-androstene-3,6,17-trione, 6-oxo-androstenedione, 6-oxoandrostenedione, androst-4-ene-3,6,17-trione

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)CC[C@]34C

The exact mass of the compound Androst-4-ene-3,6,17-trione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Androst-4-ene-3,6,17-trione, commonly referred to as 6-OXO, is a highly characterized steroidal aromatase inhibitor featuring a distinct trione backbone at the C3, C6, and C17 positions [1]. In biochemical applications, it functions as a mechanism-based, irreversible suicide substrate for the cytochrome P450 enzyme aromatase (CYP19A1), driving a time-dependent loss of enzyme activity [1]. For procurement professionals and laboratory buyers, this compound serves as a critical reference standard for calibrating time-dependent inhibition assays and as a versatile synthetic precursor for developing novel A- and B-ring-substituted steroidal inhibitors [2]. Its well-documented kinetic profile makes it a reliable baseline material for comparative pharmacology and structural biology workflows [1].

Substituting Androst-4-ene-3,6,17-trione with purely competitive aromatase inhibitors (such as aminoglutethimide) or alternative steroidal suicide substrates (like 1,4,6-androstatriene-3,17-dione, ATD) fundamentally alters assay kinetics and target engagement profiles [1]. Unlike reversible inhibitors that maintain equilibrium, Androst-4-ene-3,6,17-trione undergoes enzyme-catalyzed conversion into a reactive intermediate that covalently binds the active site, resulting in permanent enzyme inactivation [1]. Furthermore, compared to its close triene analog ATD, Androst-4-ene-3,6,17-trione exhibits a significantly faster pseudo-first-order inactivation rate [1]. Using ATD as a generic substitute in time-sensitive high-throughput screening or mechanism-based calibration protocols will lead to artificially prolonged inactivation curves, compromising the reproducibility of assay benchmarking[1].

Accelerated Irreversible Enzyme Inactivation Kinetics

In comparative evaluations using human placental aromatase, Androst-4-ene-3,6,17-trione demonstrates a pseudo-first-order overall rate constant for activity decrease (kinact) of 4.03 x 10^-3 s^-1 [1]. In contrast, the widely used structural analog 1,4,6-androstatriene-3,17-dione (ATD) exhibits a slower kinact of 1.10 x 10^-3 s^-1 [1]. This translates to a 3.7-fold faster rate of irreversible enzyme inactivation for Androst-4-ene-3,6,17-trione, making it a highly effective positive control for rapid time-dependent inhibition assays[1].

Evidence DimensionPseudo-first-order inactivation rate constant (kinact)
Target Compound Data4.03 x 10^-3 s^-1
Comparator Or Baseline1,4,6-androstatriene-3,17-dione (ATD) at 1.10 x 10^-3 s^-1
Quantified Difference3.7-fold faster inactivation rate
ConditionsHuman placental aromatase microsomes

Procurement of this specific compound ensures faster assay completion and sharper calibration curves when establishing baselines for novel mechanism-based inhibitors.

Binding Affinity and Concentration Requirements

While Androst-4-ene-3,6,17-trione inactivates aromatase faster than ATD, it binds to the enzyme with an apparent Ki of 0.43 µM, compared to ATD's tighter binding affinity of 0.18 µM [1]. This 2.4-fold difference in binding affinity dictates that higher molar concentrations of Androst-4-ene-3,6,17-trione are required to achieve equivalent initial active-site saturation prior to the irreversible inactivation step[1].

Evidence DimensionApparent inhibition constant (Ki)
Target Compound Data0.43 µM
Comparator Or Baseline1,4,6-androstatriene-3,17-dione (ATD) at 0.18 µM
Quantified Difference2.4-fold higher Ki (lower initial binding affinity)
ConditionsHuman placental aromatase microsomes

Buyers and assay developers must account for this specific Ki value when calculating required procurement volumes and designing concentration gradients for high-throughput screening.

Precursor Suitability for B-Ring Functionalization

Androst-4-ene-3,6,17-trione serves as a highly efficient synthetic starting material for generating structurally complex aromatase inhibitors[1]. Research demonstrates that it undergoes direct lead tetraacetate oxidation to successfully yield 7-alpha-acetoxy-4-ene-3,6-dione steroid derivatives [1]. Using simpler baseline androgens (like androstenedione) lacks the necessary C6 ketone activation required to direct this specific oxidation pathway, making the trione backbone indispensable for this synthetic route [1].

Evidence DimensionSynthetic route compatibility (lead tetraacetate oxidation)
Target Compound DataSuccessfully yields 7-alpha-acetoxy derivatives
Comparator Or BaselineStandard androstenedione (lacks C6 ketone activation)
Quantified DifferenceEnables direct functionalization at the C7 position
ConditionsLead tetraacetate oxidation in synthetic laboratory conditions

Procuring this specific trione precursor eliminates multi-step functionalization requirements when synthesizing novel B-ring substituted steroidal libraries.

Positive Control in Time-Dependent Inhibition Assays

Due to its 3.7-fold faster inactivation rate compared to ATD, Androst-4-ene-3,6,17-trione is a highly effective reference standard for calibrating high-throughput screens and kinetic assays designed to identify novel mechanism-based aromatase inactivators [1].

Synthetic Precursor for Substituted Steroidal Inhibitors

The distinct trione backbone allows direct lead tetraacetate oxidation, making this compound an ideal starting material for medicinal chemistry programs focused on synthesizing 7-alpha-acetoxy and other B-ring substituted aromatase inhibitors [2].

Structural Biology and Crystallography Workflows

Because it forms an irreversible covalent adduct with the CYP19A1 active site, this compound is highly suitable for X-ray crystallography and structural biology studies that require locking the enzyme in a stable, permanently inactivated conformation[1].

XLogP3

2.1

UNII

L8L0381OBP

Wikipedia

4-androstene-3,6,17-trione

Dates

Last modified: 08-15-2023

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